2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-
Overview
Description
2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- is a heterocyclic organic compound with the molecular formula C5H3N3O It is known for its unique structure, which includes a pyrazine ring with a nitrile group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyrazine with reducing agents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various pyrazine derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyrazine: Similar in structure but lacks the ketone group.
4,5-Dihydro-2-pyrazinecarbonitrile: Similar but without the ketone group.
5-Oxo-4,5-dihydropyrazine-2-carbonitrile: Another closely related compound.
Uniqueness
2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- is unique due to its combination of a nitrile group and a ketone group within the pyrazine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in its analogs .
Properties
IUPAC Name |
6-oxo-1H-pyrazine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBKFQQRDQALLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134510-05-7 | |
Record name | 5-oxo-4,5-dihydropyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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